molecular formula C30H42O4 B14281908 1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione CAS No. 120698-43-3

1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione

Cat. No.: B14281908
CAS No.: 120698-43-3
M. Wt: 466.7 g/mol
InChI Key: PBHIFKUNBDHHNI-UHFFFAOYSA-N
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Description

1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione is a chemical compound with the molecular formula C36H48O4. It is a diketone derivative that contains two 1,8-octanedione groups and two bis[4-(pentyloxy)phenyl] groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione typically involves the reaction of 4-(pentyloxy)benzaldehyde with 1,8-octanedione in the presence of a suitable catalyst. The reaction conditions may include:

    Catalyst: Acidic or basic catalysts such as p-toluenesulfonic acid or sodium hydroxide.

    Solvent: Common solvents like ethanol or methanol.

    Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C.

    Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions used.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the diketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives at the benzylic positions.

Scientific Research Applications

1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione involves its interaction with specific molecular targets and pathways. The compound’s diketone groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. Additionally, the pentyloxyphenyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of diketone and pentyloxyphenyl groups makes it versatile for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

120698-43-3

Molecular Formula

C30H42O4

Molecular Weight

466.7 g/mol

IUPAC Name

1,8-bis(4-pentoxyphenyl)octane-1,8-dione

InChI

InChI=1S/C30H42O4/c1-3-5-11-23-33-27-19-15-25(16-20-27)29(31)13-9-7-8-10-14-30(32)26-17-21-28(22-18-26)34-24-12-6-4-2/h15-22H,3-14,23-24H2,1-2H3

InChI Key

PBHIFKUNBDHHNI-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)CCCCCCC(=O)C2=CC=C(C=C2)OCCCCC

Origin of Product

United States

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